(5-Bromo-2-fluoro-3-nitrophenyl)methanol

Nucleophilic Aromatic Substitution Regioselective Halogen Displacement Medicinal Chemistry Building Blocks

This 5-bromo-2-fluoro-3-nitro regioisomer (CAS 1807209-41-1) features Br ortho to NO₂, enabling selective SNAr displacement (>10⁶-fold rate acceleration) before Pd-catalyzed coupling at C2–F. The C3-NO₂ activates Br for mild first-step functionalization while leaving F intact for orthogonal Suzuki/Buchwald coupling. The –CH₂OH anchor supports oxidation, etherification, or Mitsunobu elaboration. Mandatory CAS/InChIKey verification prevents mix-up with the 3-fluoro-2-nitro regioisomer (CAS 1805506-71-1), which lacks ortho-nitro activation and follows a different reaction sequence. Request quote for bulk.

Molecular Formula C7H5BrFNO3
Molecular Weight 250.02 g/mol
Cat. No. B12846884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-fluoro-3-nitrophenyl)methanol
Molecular FormulaC7H5BrFNO3
Molecular Weight250.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CO)F)[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2
InChIKeyTWECYOWPTVNVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-fluoro-3-nitrophenyl)methanol: A Regiospecifically Substituted Halo-Nitro-Benzyl Alcohol Intermediate for Selective Synthetic Derivatization


(5-Bromo-2-fluoro-3-nitrophenyl)methanol (CAS 1807209-41-1) is a polyhalogenated nitrobenzyl alcohol derivative bearing bromine at C5, fluorine at C2, and a nitro group at C3 on the aromatic ring, with a hydroxymethyl (-CH₂OH) group at C1 [1]. With a molecular formula of C₇H₅BrFNO₃ and a molecular weight of 250.02 g·mol⁻¹, this compound belongs to the class of multifunctional aromatic intermediates used in medicinal chemistry and organic synthesis . The specific ortho/para arrangement of the three electron-withdrawing substituents (Br, F, NO₂) creates a distinct electronic environment that governs chemoselectivity in subsequent transformations, particularly nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [2]. Its computed XLogP3 of 1.7 and topological polar surface area of 66.1 Ų place it in a favorable physicochemical space for building block utility [1].

Why Positional Isomerism Precludes Trivial Substitution of (5-Bromo-2-fluoro-3-nitrophenyl)methanol with Close Analogs


Substituting (5-Bromo-2-fluoro-3-nitrophenyl)methanol with its closest positional isomer, (5-bromo-3-fluoro-2-nitrophenyl)methanol (CAS 1805506-71-1), or with the corresponding carboxylic acid (5-bromo-2-fluoro-3-nitrobenzoic acid, CAS 1153279-80-1), is not synthetically neutral [1][2]. Although these compounds share the identical molecular formula (C₇H₅BrFNO₃) and molecular weight (250.02 g·mol⁻¹), the relative positions of the nitro, fluoro, and bromo substituents govern the regiochemistry and kinetics of nucleophilic aromatic substitution (SNAr) pathways [3]. In the target compound, the nitro group at C3 is positioned ortho to the bromine at C5 and para to the fluorine at C2, whereas in the 3-fluoro-2-nitro regioisomer, the nitro group is ortho to the –CH₂OH group and meta to bromine, fundamentally altering the activation pattern for halogen displacement [1]. Class-level kinetic data demonstrate that an ortho-nitro substituent accelerates SNAr displacement of a halogen leaving group by a factor of 10⁶–10⁸ relative to non-activated systems, meaning that even subtle positional changes translate into large, quantifiable differences in synthetic outcomes [3][4]. Furthermore, the carboxylic acid analog (XLogP3 = 2.1) differs in lipophilicity by approximately 0.4 log units from the target alcohol (XLogP3 = 1.7), which affects partitioning behavior in both synthetic workup and any downstream biological assays [2][5].

Quantitative Differentiation Evidence for (5-Bromo-2-fluoro-3-nitrophenyl)methanol Against Closest Structural Analogs


Ortho-Nitro Activation of Aryl Bromine for SNAr: Target Compound vs. Meta-Nitro Regioisomer

In (5-bromo-2-fluoro-3-nitrophenyl)methanol, the nitro group at C3 is ortho to the bromine at C5, placing the bromine under strong electronic activation for SNAr displacement. In the regioisomer (5-bromo-3-fluoro-2-nitrophenyl)methanol (CAS 1805506-71-1), the nitro group is at C2, ortho to the –CH₂OH group but meta to bromine at C5, rendering the bromine substantially less activated toward nucleophilic displacement [1]. Class-level kinetic data from the Vlasov (2003) review establish that an ortho-nitro group accelerates SNAr halogen displacement by 10⁶–10⁸-fold relative to systems lacking ortho-nitro activation [2]. This means that for reactions targeting the C5–Br bond, the target compound is kinetically competent under mild conditions where the regioisomer would require forcing conditions or different nucleophiles, directly impacting synthetic sequence design and functional group tolerance [2].

Nucleophilic Aromatic Substitution Regioselective Halogen Displacement Medicinal Chemistry Building Blocks

Lipophilicity Differentiation: Alcohol vs. Carboxylic Acid Analog for Partitioning-Dependent Applications

The target compound (5-bromo-2-fluoro-3-nitrophenyl)methanol has a computed XLogP3 of 1.7, compared to 2.1 for its direct synthetic precursor 5-bromo-2-fluoro-3-nitrobenzoic acid (CAS 1153279-80-1), a difference of ΔXLogP3 = +0.4 log units for the acid [1][2]. This 0.4 log unit increase in lipophilicity for the acid analog corresponds to an approximately 2.5-fold higher octanol–water partition coefficient, which is significant in both synthetic extraction behavior and any downstream biological profiling of derived compounds [1][2]. Both compounds share identical topological polar surface area (TPSA = 66.1 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (4 for the alcohol vs. 5 for the acid, reflecting the additional carbonyl oxygen), but the ionization state of the carboxylic acid (pKa ~2–3) versus the neutral alcohol further differentiates their behavior under aqueous workup conditions and in pH-dependent assays [1][2].

Lipophilicity Physicochemical Properties Building Block Selection

Regioisomeric Identity Confirmation: InChIKey-Based Structural Authentication of the 2-Fluoro-3-nitro Arrangement

The target compound is unambiguously distinguished from its closest regioisomer by InChIKey. (5-Bromo-2-fluoro-3-nitrophenyl)methanol (CAS 1807209-41-1) has InChIKey TWECYOWPTVNVOI-UHFFFAOYSA-N, corresponding to the SMILES notation O=[N+]([O-])c1cc(Br)cc(CO)c1F, where the nitro group is at C3 and fluorine is at C2 [1]. The regioisomer (5-bromo-3-fluoro-2-nitrophenyl)methanol (CAS 1805506-71-1) has InChIKey KCTUOHBQNFMEFC-UHFFFAOYSA-N, with SMILES O=[N+]([O-])c1c(F)cc(Br)cc1CO, where nitro is at C2 and fluorine at C3 [2]. Both compounds share the same molecular formula (C₇H₅BrFNO₃), molecular weight (250.02 g·mol⁻¹), and are commercially available at ≥97–98% purity, creating a high risk of procurement error if not verified by CAS number or InChIKey [3]. The regioisomer (CAS 1805506-71-1) has a documented market price of approximately 494.40 USD per 250 mg (97% purity) as of June 2021 [3].

Structural Authentication Regioisomer Quality Control Chemical Procurement Integrity

Selectivity of Nitro vs. Fluoro Displacement: Implications for Sequential Derivatization of the Target Compound

The Vlasov (2003) review and the Khalfina & Vlasov (2007) study establish that in arenes bearing both nitro and fluoro substituents, the relative mobility of these groups toward nucleophilic displacement is governed by a complex interplay of substrate structure, nucleophile identity, and reaction conditions, and cannot be predicted by the hard–soft acid–base (HSAB) principle alone [1][2]. In the target compound, the nitro group at C3 is flanked by fluorine at C2 (ortho) and bromine at C5 (ortho), creating a unique electronic environment where three potential leaving groups (F, NO₂, Br) are activated to different extents by the adjacent electron-withdrawing substituents [1]. The Khalfina & Vlasov (2007) competitive study of 1-fluoro-3-nitrobenzene systems demonstrated that entropy favors nitro displacement with neutral nucleophiles (2ArYH·K₂CO₃), while enthalpy determines nitro displacement with charged nucleophiles (ArY⁻K⁺), providing a mechanistic framework for predicting which group will be displaced under a given set of conditions [2]. This contrasts with simpler systems (e.g., 4-fluoro-3-nitrotoluene analogs lacking bromine) where only two competing leaving groups are present, offering fewer options for chemoselective sequential modification [3].

Chemoselective Derivatization Nitro-Fluoro Selectivity Sequential Functionalization

Validated Application Scenarios for (5-Bromo-2-fluoro-3-nitrophenyl)methanol Based on Quantitative Evidence


Sequential Chemoselective Derivatization via Orthogonal SNAr–Cross-Coupling Cascades

The target compound's unique arrangement of three leaving groups (Br ortho to NO₂, F para to NO₂) enables a two-step sequential functionalization strategy: first, selective SNAr displacement of the ortho-nitro-activated bromine with a nucleophile (amine, thiol, alkoxide) under mild conditions, exploiting the >10⁶-fold rate acceleration conferred by ortho-nitro activation [1]; second, palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling at the C2–F position, where the fluorine is activated by the para-nitro group but substantially less reactive than bromine in SNAr, ensuring orthogonality . This sequential approach cannot be replicated with the 3-fluoro-2-nitro regioisomer (CAS 1805506-71-1), where the bromine lacks ortho-nitro activation and would not undergo selective first-step displacement [2].

Construction of Halogen-Enriched Biaryl Pharmacophore Intermediates

Fluoro-, bromo-, and nitro-substituted aromatic aldehydes and alcohols have been demonstrated as effective substrates in transition metal-free, one-pot construction of pharmacologically active dibenzodiazepine scaffolds, with the multiple electron-withdrawing substituents facilitating key cyclization steps [1]. The target alcohol can be oxidized to the corresponding aldehyde (5-bromo-2-fluoro-3-nitrobenzaldehyde, CAS 1805192-68-0) for direct use in such annulation chemistries, or employed as the alcohol in Mitsunobu-type coupling reactions where the benzylic –CH₂OH serves as an electrophilic handle . The presence of all three halogen/nitro substituents on the same ring provides a density of functional handles that is valuable for generating molecular complexity in a single synthetic operation.

Procurement Quality Control via InChIKey-Based Regioisomer Authentication

Given that the target compound (CAS 1807209-41-1, InChIKey TWECYOWPTVNVOI-UHFFFAOYSA-N) and its regioisomer (CAS 1805506-71-1, InChIKey KCTUOHBQNFMEFC-UHFFFAOYSA-N) share identical molecular formula, molecular weight, and are both commercially available at 97–98% purity, procurement workflows must include InChIKey or CAS verification as a mandatory quality gate [1]. The documented price point of ~494 USD per 250 mg for the regioisomer (2021) provides a benchmark for assessing procurement value, though pricing for the target compound should be verified directly with suppliers [2]. Analytical authentication by ¹⁹F NMR or HPLC-MS is recommended upon receipt to confirm regioisomeric identity before committing to multi-step synthetic sequences.

Medicinal Chemistry Building Block for Kinase Inhibitor and Bromodomain-Targeting Scaffolds

The 5-bromo-2-fluoro-3-nitrophenyl substitution pattern has been employed in patent literature as a key intermediate for constructing heterocyclic scaffolds targeting kinase and bromodomain proteins [1]. The hydroxymethyl group provides a versatile anchor for further elaboration (oxidation, halogenation, etherification, or direct incorporation into heterocycles), while the bromine and fluorine serve as orthogonal handles for sequential cross-coupling . The computed XLogP3 of 1.7 places derived compounds in a favorable lipophilicity range (1–3) often associated with good oral absorption potential, though actual pharmacokinetic properties depend on the final elaborated structure [2].

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